4-[3-(trifluoromethyl)phenoxy]-3-pyridinamine
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Overview
Description
4-[3-(trifluoromethyl)phenoxy]-3-pyridinamine is an organic compound that features a trifluoromethyl group attached to a phenoxy group, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(trifluoromethyl)phenoxy]-3-pyridinamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(trifluoromethyl)phenoxy]-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
4-[3-(trifluoromethyl)phenoxy]-3-pyridinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 4-[3-(trifluoromethyl)phenoxy]-3-pyridinamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Trifluoromethyl)phenoxy]pyridine
- 4-[3-(Trifluoromethyl)phenoxy]piperidine
- 4-(Trifluoromethyl)pyridine
Uniqueness
4-[3-(trifluoromethyl)phenoxy]-3-pyridinamine is unique due to the presence of both a trifluoromethyl group and a pyridine ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyridine ring provides a versatile platform for further functionalization .
Properties
Molecular Formula |
C12H9F3N2O |
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Molecular Weight |
254.21 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)phenoxy]pyridin-3-amine |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)8-2-1-3-9(6-8)18-11-4-5-17-7-10(11)16/h1-7H,16H2 |
InChI Key |
YPUBXELQXBGLAZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC2=C(C=NC=C2)N)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=NC=C2)N)C(F)(F)F |
Origin of Product |
United States |
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